

An In-depth Technical Guide to Trimethoxy(pentafluorophenyl)silane

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Compound of Interest

Compound Name: Trimethoxy(pentafluorophenyl)silane

Cat. No.: B179421

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Trimethoxy(pentafluorophenyl)silane**. The information is intended to support researchers and professionals in the fields of materials science, organic synthesis, and drug development.

Core Properties

Trimethoxy(pentafluorophenyl)silane is a fluorinated organosilane compound with the chemical formula $C_9H_9F_5O_3Si$. It is a colorless to almost colorless clear liquid at room temperature.^[1] This compound is of significant interest due to the combined properties of the reactive trimethoxysilyl group and the electron-withdrawing pentafluorophenyl group.

Physical and Chemical Properties

The key physical and chemical properties of **Trimethoxy(pentafluorophenyl)silane** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ F ₅ O ₃ Si	[1][2]
Molecular Weight	288.25 g/mol	[1][2]
CAS Number	223668-64-2	[2]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	184.5 ± 40.0 °C (Predicted)	[3]
Density	1.3910 - 1.3950 g/cm ³ (at 20°C)	[1]
Refractive Index (n _{20/D})	1.4160 - 1.4200	[1]
Purity	≥97%	[1]

Safety Information

Trimethoxy(pentafluorophenyl)silane is classified as a hazardous substance. The GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectral Data

The following tables summarize the expected spectral data for **Trimethoxy(pentafluorophenyl)silane** based on the analysis of structurally similar compounds.

NMR Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.6 - 3.9	s	-OCH ₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~50	-OCH ₃
~105 - 150 (multiple peaks with C-F coupling)	Aromatic carbons of the pentafluorophenyl group

Note: The carbon signals of the pentafluorophenyl group will exhibit complex splitting patterns due to coupling with fluorine atoms.[\[4\]](#)

¹⁹F NMR (Fluorine NMR)

Chemical Shift (δ) ppm (vs. CFCl ₃)	Assignment
~ -140 to -165	Aromatic fluorine atoms

Note: The ¹⁹F NMR spectrum is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group.[\[5\]](#)[\[6\]](#)

²⁹Si NMR (Silicon NMR)

Chemical Shift (δ) ppm (vs. TMS)	Assignment
~ -50 to -70	Si(OCH ₃) ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2945, 2845	C-H stretching (methoxy groups)
~1645, 1515, 1470	C=C stretching (aromatic ring)
~1190, 1090	Si-O-C stretching
~970	C-F stretching
~830	Si-C stretching

Note: The IR spectrum of Trimethoxyphenylsilane shows characteristic peaks for the Si-O-C and aromatic C-H bonds, which are expected to be present in

Trimethoxy(pentafluorophenyl)silane with additional strong C-F stretching bands.

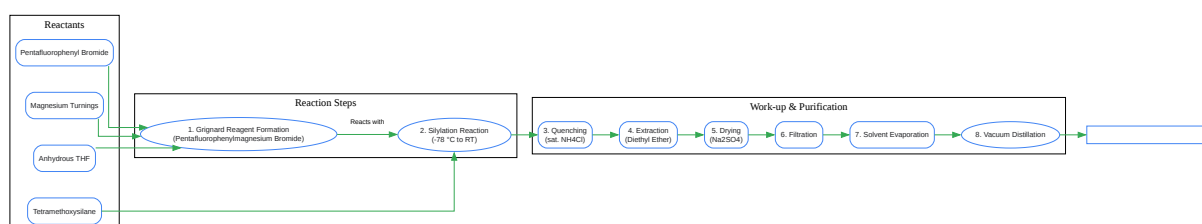
Mass Spectrometry (MS)

m/z	Assignment
288	$[M]^+$ (Molecular ion)
273	$[M - CH_3]^+$
257	$[M - OCH_3]^+$
197	$[C_6F_5Si]^+$
167	$[C_6F_5]^+$

Experimental Protocols

Synthesis of Trimethoxy(pentafluorophenyl)silane

A common method for the synthesis of aryltrialkoxysilanes is the Grignard reaction.^{[7][8][9]} This involves the reaction of a pentafluorophenyl Grignard reagent with a tetraalkoxysilane.



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Caption: Synthesis workflow for **Trimethoxy(pentafluorophenyl)silane** via Grignard reaction.

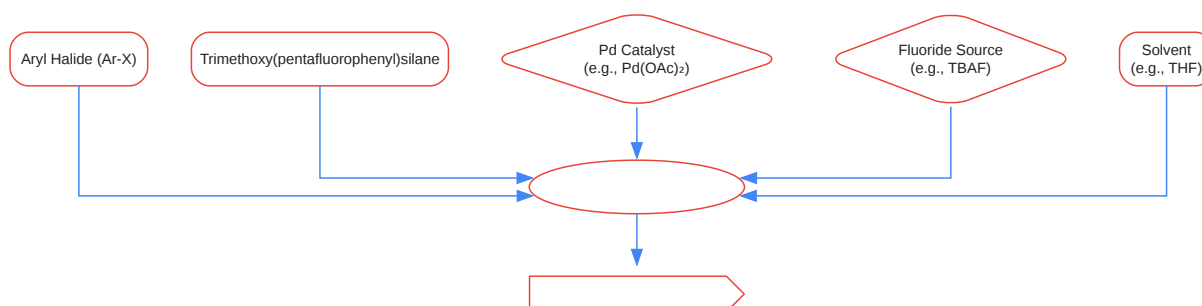
Methodology:

- Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of pentafluorophenyl bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed to form pentafluorophenylmagnesium bromide.
- Silylation:** The Grignard reagent solution is cooled to -78 °C, and tetramethoxysilane is added dropwise with stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[8]
- Work-up and Purification:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **Trimethoxy(pentafluorophenyl)silane**.

Application in Hiyama Cross-Coupling Reactions

Trimethoxy(pentafluorophenyl)silane can be used as a coupling partner in palladium-catalyzed Hiyama cross-coupling reactions to form carbon-carbon bonds.



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Caption: General workflow for a Hiyama cross-coupling reaction.

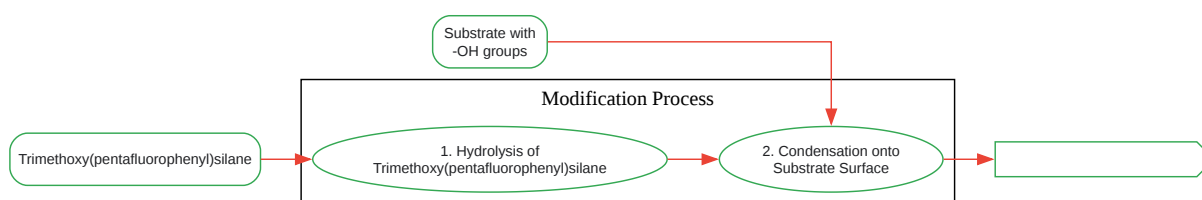
Methodology:

- To a reaction vessel under an inert atmosphere, add the aryl halide, **Trimethoxy(pentafluorophenyl)silane**, a palladium catalyst (e.g., palladium(II) acetate), and a ligand (if necessary).
- Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and an appropriate solvent (e.g., THF).
- The reaction mixture is heated with stirring for a specified time until the starting materials are consumed (monitored by TLC or GC).

- After cooling to room temperature, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Surface Modification

The trimethoxysilyl group can be hydrolyzed to form reactive silanol groups, which can then condense with hydroxyl groups on surfaces to form a stable covalent bond.



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